Diethyl N-(4-methoxyphenyl)-L-glutamate
Description
Diethyl N-(4-methoxyphenyl)-L-glutamate is a synthetic L-glutamate derivative characterized by a 4-methoxyphenyl substituent attached to the glutamic acid backbone via an amide linkage, with both carboxylic acid groups esterified as ethyl esters. The methoxy group at the para position of the phenyl ring contributes to its electronic and steric properties, influencing solubility, stability, and biological interactions .
Properties
CAS No. |
850404-60-3 |
|---|---|
Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
diethyl (2S)-2-(4-methoxyanilino)pentanedioate |
InChI |
InChI=1S/C16H23NO5/c1-4-21-15(18)11-10-14(16(19)22-5-2)17-12-6-8-13(20-3)9-7-12/h6-9,14,17H,4-5,10-11H2,1-3H3/t14-/m0/s1 |
InChI Key |
KKVSKTXBEKJXNV-AWEZNQCLSA-N |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NC1=CC=C(C=C1)OC |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Acylation of Diethyl L-Glutamate with 4-Methoxybenzoyl Chloride
Key Steps :
- Esterification of L-Glutamic Acid :
L-Glutamic acid is converted to its diethyl ester using ethanol and acetyl chloride under reflux conditions. The reaction achieves >95% yield, with the product confirmed via $$ ^1H $$-NMR (δ 4.19 ppm for ethyl groups).
$$
\text{L-Glutamic acid} + 2 \, \text{EtOH} \xrightarrow{\text{AcCl}} \text{Diethyl L-glutamate} + 2 \, \text{H}_2\text{O}
$$
Acyl Chloride Preparation :
4-Methoxybenzoic acid is treated with oxalyl chloride in tetrahydrofuran (THF) and dimethylformamide (DMF) (11:1 v/v) at reflux. This generates 4-methoxybenzoyl chloride with minimal side reactions.Coupling Reaction :
Diethyl L-glutamate reacts with 4-methoxybenzoyl chloride in a basic aqueous solution (pH 8–9) at 0–5°C. Sodium hydroxide maintains the pH, ensuring selective acylation of the α-amino group. The product is isolated via acidification (pH 1–2), crystallization, and vacuum drying.
$$
\text{Diethyl L-glutamate} + \text{4-MeO-benzoyl chloride} \xrightarrow{\text{NaOH}} \text{Diethyl N-(4-MeO-phenyl)-L-glutamate} + \text{HCl}
$$
Optimized Parameters :
Alternative Route: Reduction of Nitro Precursors
Procedure :
- Synthesis of N-(4-Nitrobenzoyl)-L-glutamic Acid Diethyl Ester :
Diethyl L-glutamate is acylated with 4-nitrobenzoyl chloride (prepared via oxalyl chloride), followed by reduction using Pd/C and ammonium formate.
- Methoxy Group Introduction :
The nitro group is reduced to an amine, followed by methylation using methyl iodide or dimethyl sulfate under basic conditions.
Challenges :
- Requires stringent control over reduction conditions to prevent over-reduction or ester hydrolysis.
- Overall yield lower (65–70%) compared to direct acylation.
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Diethyl N-(4-methoxyphenyl)-L-glutamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Diethyl N-(4-methoxyphenyl)-L-glutamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Diethyl N-(4-methoxyphenyl)-L-glutamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
A key determinant of the behavior of glutamate derivatives is the substituent on the phenyl ring. Below is a comparative analysis of Diethyl N-(4-methoxyphenyl)-L-glutamate with similar compounds:
Key Observations :
- Electron-Donating vs. In contrast, the ethynyl group (C≡CH) is electron-withdrawing, reducing resonance stability but enabling covalent modifications .
- Solubility: Amino (NH2) and hydroxyl (OH) substituents increase hydrophilicity, whereas methoxy and ethynyl groups favor organic solubility.
- Synthetic Routes: this compound is typically synthesized via condensation reactions using activated esters (e.g., CDI coupling), while analogues like Diethyl N-(4-aminobenzoyl)-L-glutamate require protection/deprotection strategies for the amino group .
Q & A
Q. What are the standard synthetic routes for Diethyl N-(4-methoxyphenyl)-L-glutamate, and how can racemization be minimized during synthesis?
Methodological Answer: The compound is typically synthesized via peptide coupling reactions. A common approach involves reacting 4-(methylamino)benzoyl derivatives with diethyl L-glutamate using coupling agents like dicyclohexylcarbodiimide (DCC) or diphenylphosphoryl azide. For example, diethyl N-(4-aminobenzoyl)-L-glutamate can undergo a one-pot benzylation and methylation process to yield the target compound with high efficiency . However, racemization at the α-carbon of glutamate is a critical challenge. This occurs due to oxazolone intermediate formation during coupling, which lacks stereochemical control . To minimize racemization:
Q. How is this compound characterized post-synthesis to confirm structural integrity?
Methodological Answer: Characterization involves a combination of analytical techniques:
- NMR Spectroscopy : Confirm regiochemistry and stereochemistry via chemical shifts (e.g., α- vs. γ-glutamate esters show distinct splitting patterns) .
- Mass Spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF .
- Chromatography : TLC (silica gel) or HPLC to assess purity and differentiate diastereomers (e.g., LL vs. DD configurations) .
- Optical Rotation ([α]D) : Detect racemization by comparing observed values with literature data for pure enantiomers .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity in peptide coupling reactions involving this compound?
Methodological Answer: Key optimization strategies include:
- Catalyst Selection : Diphenylphosphoryl azide improves coupling efficiency compared to DCC, reducing side products like α,γ-dipeptide esters .
- Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, particularly for bulky aryl derivatives .
- Temperature Control : Lower temperatures (0–5°C) suppress racemization during activation steps .
- Microwave Irradiation : Reduces reaction time from hours to minutes while improving yield (e.g., from 20% to >60% in MTX analog synthesis) .
Q. What methodologies are used to study the compound’s interactions with biological targets, such as glutamate receptors?
Methodological Answer:
- Electrophysiological Assays : Measure depolarization effects on rat cortical neurons using microelectrodes. For example, 10 mM this compound induces a mean depolarization of 0.25 mV (slope from linear regression) in the presence of tetrodotoxin (TTX) .
- Radioligand Binding Studies : Use ³H-labeled L-glutamate to assess competitive inhibition in synaptic membranes. Calcium ions (Ca²⁺) enhance binding affinity by unmasking specific receptor subtypes (e.g., APB-sensitive sites with Ki = 5 µM for L-isomers) .
- Structure-Activity Relationship (SAR) : Modify the methoxyphenyl or glutamate ester groups to evaluate antagonist potency against excitatory amino acid receptors .
Q. How do structural modifications (e.g., alkyl chain length, substituents) impact its biological activity as an antifolate agent?
Methodological Answer:
- Alkyl Chain Elongation : Increasing the spacer between the pyrrolopyrimidine core and glutamate moiety (e.g., from methyl to propyl) enhances binding to folate receptors (FRα/β). For example, a propyl-linked derivative (19c) shows IC₅₀ = 12 nM against FRα, compared to 85 nM for the methyl analog (19a) .
- Ester Hydrolysis : Saponification of diethyl esters to free carboxylates improves water solubility and cellular uptake, critical for antitumor activity .
- Substituent Effects : Electron-donating groups (e.g., methoxy) on the aryl ring enhance stability against metabolic degradation, as shown in pharmacokinetic studies of MTX analogs .
Data Contradictions and Resolution
Q. How should researchers address contradictory data on synthesis yields and byproduct formation?
Methodological Answer: Discrepancies arise from varying reaction conditions:
- Catalyst Ratios : Higher diethyl L-glutamate:MTX ratios (2.2:1) favor α,γ-dipeptide formation (yield: 20–30%) over monosubstituted products (4–11%) .
- Purification Methods : Column chromatography (silica gel) resolves diastereomers, but incomplete separation may lead to misreported yields .
- Validation : Cross-check results using orthogonal methods (e.g., NMR for diastereomer ratios and LC-MS for purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
